REACTION_CXSMILES
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[CH:1]1([C:7]2[O:8][C:9]([CH3:14])=[C:10]([CH3:13])[N+:11]=2[O-])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:17]>C(Cl)Cl>[Cl:17][CH2:13][C:10]1[N:11]=[C:7]([CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[O:8][C:9]=1[CH3:14]
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed over night
|
Type
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CUSTOM
|
Details
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quenched
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Type
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ADDITION
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Details
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by carefully pouring
|
Type
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CUSTOM
|
Details
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Separation of the layers, additional extraction of the aqueous phase with CH2Cl2
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Type
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WASH
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Details
|
washing with Na2CO3 and water
|
Type
|
DRY_WITH_MATERIAL
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Details
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drying of the combined organic phase over sodium sulfate, evaporation of the solvents
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Name
|
|
Type
|
product
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Smiles
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ClCC=1N=C(OC1C)C1CCCCC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.12 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |